molecular formula C21H26N2OS B11060401 N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide

N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide

Cat. No.: B11060401
M. Wt: 354.5 g/mol
InChI Key: UKAURXMVZIUJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline derivative linked to an adamantane moiety, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dihydroquinoline with carbonothioyl chloride to form the quinolinylcarbonothioyl intermediate. This intermediate is then reacted with 1-adamantanecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.

    Reduction: The carbonothioyl group can be reduced to a thiol or further to a hydrocarbon.

    Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce thiol or hydrocarbon derivatives.

Scientific Research Applications

N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The quinoline moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The adamantane moiety may enhance the compound’s stability and facilitate its transport across cell membranes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide is unique due to the presence of both the quinoline and adamantane moieties, which confer distinct chemical and physical properties

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-quinoline-1-carbothioyl)adamantane-1-carboxamide

InChI

InChI=1S/C21H26N2OS/c24-19(21-11-14-8-15(12-21)10-16(9-14)13-21)22-20(25)23-7-3-5-17-4-1-2-6-18(17)23/h1-2,4,6,14-16H,3,5,7-13H2,(H,22,24,25)

InChI Key

UKAURXMVZIUJRH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.